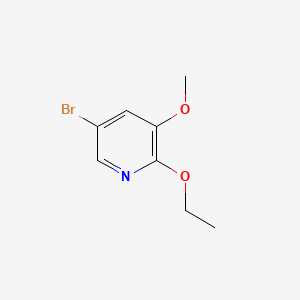
5-Bromo-2-ethoxy-3-methoxypyridine
Overview
Description
5-Bromo-2-ethoxy-3-methoxypyridine is a chemical compound with the molecular formula C8H10BrNO2 . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-ethoxy-3-methoxypyridine is represented by the formula C8H10BrNO2 . The compound has a molecular weight of 232.08 .Physical And Chemical Properties Analysis
5-Bromo-2-ethoxy-3-methoxypyridine is a solid at room temperature . It has a molecular weight of 232.08 .Scientific Research Applications
Building Block in Organic Synthesis
“5-Bromo-2-ethoxy-3-methoxypyridine” is a valuable building block in organic synthesis . It is used in the formation of various complex molecules due to its reactivity and structural properties .
Protodeboronation of Pinacol Boronic Esters
This compound has been used in the protodeboronation of pinacol boronic esters . Protodeboronation is a process where a boron atom is replaced by a hydrogen atom. This reaction is particularly useful in the synthesis of complex organic molecules .
Anti-Markovnikov Hydromethylation of Alkenes
“5-Bromo-2-ethoxy-3-methoxypyridine” has been used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation in organic synthesis, allowing for the addition of a hydrogen and a methyl group across a carbon-carbon double bond .
Synthesis of Indolizidine
The compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex organic compounds with potential biological activity .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-ethoxy-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8-7(11-2)4-6(9)5-10-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFQDAPOKQNRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735452 | |
| Record name | 5-Bromo-2-ethoxy-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethoxy-3-methoxypyridine | |
CAS RN |
1241752-31-7 | |
| Record name | 5-Bromo-2-ethoxy-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


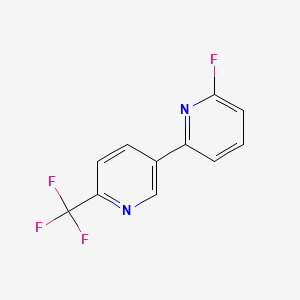
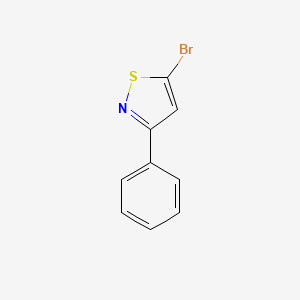



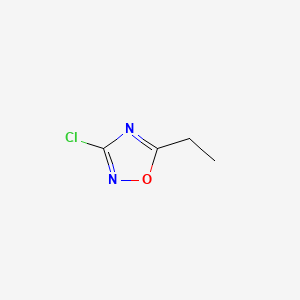
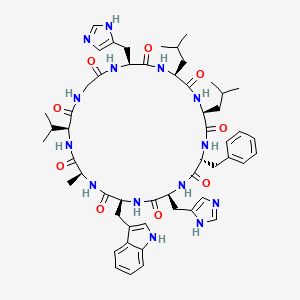
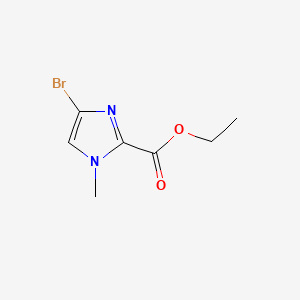
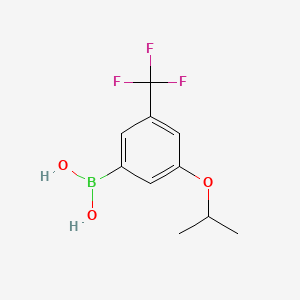

![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester](/img/no-structure.png)
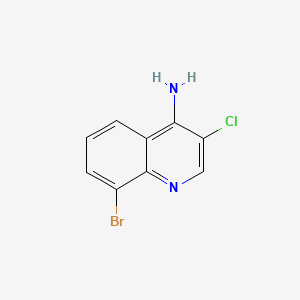
![tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B597403.png)